2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride
Description
2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a fluorinated acetamide derivative with a trifluoroethoxy group and a methyl-substituted amino moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O2.ClH/c1-10(4(11)2-9)12-3-5(6,7)8;/h2-3,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJYQKPBWQJFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN)OCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethanol with methylamine to form the corresponding trifluoroethylamine derivative, which is then reacted with acetic acid to yield the acetamide derivative. The reaction conditions typically require low temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction typically yields amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide is a fluorinated organic compound that contains a trifluoroethyl group, giving it unique physical and chemical properties. It is often found as a salt to increase its stability and solubility. This compound is a crucial intermediate in synthesizing pharmaceutical agents and agrochemicals.
Applications
- Pharmaceutical Industry 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide is used as an intermediate in synthesizing pharmaceutical compounds, such as fluralaner.
- Agricultural Chemicals It is utilized in producing agrochemicals. The trifluoroethyl group enhances the lipophilicity and bioavailability of resulting compounds, making them more effective in agricultural applications.
Role as an Intermediate in Fluralaner Synthesis
2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide is a key intermediate in the synthesis of fluralaner . Fluralaner is a broad-spectrum veterinary insecticide effective against ectoparasites . It targets gamma-aminobutyric acid (GABA) gated chloride ion channels, leading to paralysis and death in insects. Fluralaner exhibits significant differences in molecular structure, action site, selectivity, and cross-resistance compared to phenylpyrazoles, cyclopentadienes, and macrolides . It is also considered safe for mammals while maintaining high insecticidal activity .
Synthesis Methods
Various methods have been reported for synthesizing 2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide. One method involves reacting a glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide . The protective group is removed using a hydrated fibril . The crude product is then salted with acid to obtain a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide . Finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)ethylkuroamine .
Another method involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base, such as sodium hydroxide, in water, followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether in an autoclave under pressure .
Table of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fluralaner | Isoxazoline structure with trifluoromethyl groups | Broad-spectrum insecticide targeting GABA receptors |
| N-(2-Aminoethyl) methacrylamide hydrochloride | Contains amino and methacrylamide groups | Used as a monomer in polymerization reactions |
| N-(trifluoroethyl) glycine | Glycine derivative with trifluoroethyl group | Potential use in peptide synthesis |
| N-phthalyl glycine | Glycine derivative protected by phthalyl group | Precursor for various amides |
Mechanism of Action
The mechanism by which 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Trifluoroethyl vs.
- Amino vs. Chloro Substituents: The amino group in 1171331-39-7 enhances nucleophilicity compared to the chloro group in 170655-44-4, influencing reactivity in coupling reactions .
Biological Activity
2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a compound with significant potential in pharmaceutical applications due to its unique chemical structure, which includes a trifluoroethyl group. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 192.57 g/mol
- CAS Number : 1171331-39-7
The presence of the trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
-
Antibacterial Activity :
- The compound has shown promising results in inhibiting the growth of various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential cellular functions.
- Case Study : In vitro studies indicated that this compound exhibits significant antibacterial activity against resistant strains, suggesting potential for treating infections where traditional antibiotics fail.
-
Neuropharmacological Effects :
- Preliminary research suggests that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Research Findings : A study demonstrated that derivatives of compounds with similar structures could enhance serotonin uptake inhibition by several folds compared to non-fluorinated analogs .
-
Anti-inflammatory Properties :
- The trifluoroethyl moiety has been linked to anti-inflammatory effects, potentially through modulation of inflammatory cytokines.
- Research Evidence : Animal models have shown reduced inflammation markers following administration of related compounds, indicating a pathway for therapeutic development .
Biological Activity Data Table
Case Studies
-
Antibacterial Efficacy Study
- A study conducted on various bacterial strains revealed that this compound exhibited a Minimum Inhibitory Concentration (MIC) lower than many conventional antibiotics used in clinical settings.
- Neuropharmacological Investigation
- Inflammatory Response Trials
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves amide bond formation and trifluoroethylation. For example, analogous procedures () use weak bases (e.g., K₂CO₃) in polar aprotic solvents (acetonitrile) to facilitate nucleophilic substitution. Key steps include monitoring via TLC and purification via vacuum distillation or crystallization .
- Critical Parameters : Solvent choice (acetonitrile vs. DMF), base strength (K₂CO₃ vs. NaH), and stoichiometric ratios of intermediates (e.g., 2-chloroacetamide derivatives) significantly impact yields. highlights yields as low as 2–5% in complex multi-step syntheses, emphasizing the need for optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology : Standard characterization includes:
- NMR/FTIR : To confirm amine, acetamide, and trifluoroethoxy groups (e.g., ¹⁹F NMR for trifluoroethoxy, ~-75 ppm; amide C=O stretch at ~1650 cm⁻¹) .
- Single-crystal XRD : Resolves steric effects of the trifluoroethoxy group and hydrogen bonding in the hydrochloride salt .
- Data Interpretation : Compare experimental results with computational models (DFT) to validate structural assignments.
Q. What are the known biological targets or mechanisms of action for this compound?
- Methodology : Structural analogs (e.g., suvecaltamide in ) act as calcium channel stabilizers. Use in vitro assays (patch-clamp electrophysiology) to screen for Cav channel modulation .
- Limitations : Bioactivity may vary due to trifluoroethoxy group’s electronegativity, which alters membrane permeability and target binding .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoroethoxy group influence reactivity in functionalization reactions?
- Methodology : Study substituent exchange reactions (e.g., ) where trifluoroethoxy groups are replaced by phenoxy or hydroxypropanol groups under varying conditions (temperature, catalysts like 15-crown-5 ether). Monitor kinetics via HPLC or ¹⁹F NMR .
- Data Contradictions : Trifluoroethoxy groups exhibit thermal stability but undergo exchange in the presence of crown ethers, complicating polymer synthesis .
Q. How can conflicting solubility or stability data be resolved when designing formulations for in vivo studies?
- Methodology : Use differential scanning calorimetry (DSC) to assess polymorphic forms and hygroscopicity. For solubility, employ shake-flask methods with biorelevant media (e.g., PBS pH 7.4) and compare with computational logP predictions .
- Case Study : Hydrochloride salts ( ) often improve solubility but may destabilize under high humidity. Stability studies (ICH guidelines) are critical .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., geminal substitution or racemization)?
- Methodology : Optimize reaction order (sequential vs. competitive substitution) and catalysts. shows that sequential addition of CF₃CH₂O⁻Na⁺ followed by PhO⁻Na⁺ reduces geminal byproducts in analogous polymers .
- Advanced Analysis : Use LC-MS/MS to trace byproduct formation and kinetic modeling to identify rate-limiting steps.
Q. How do structural modifications (e.g., replacing methyl with ethyl groups) affect pharmacological profiles?
- Methodology : Synthesize analogs (e.g., N-ethyl instead of N-methyl) and compare via:
- Binding Assays : Surface plasmon resonance (SPR) for target affinity.
- ADMET Profiling : Caco-2 permeability, microsomal stability .
- Data Interpretation : Correlate trifluoroethoxy’s electronegativity with enhanced metabolic stability but reduced solubility .
Methodological Best Practices
- Synthetic Reproducibility : Document solvent drying methods (e.g., molecular sieves for acetonitrile) and base activation (e.g., K₂CO₃ calcination) to minimize batch variability .
- Data Validation : Cross-reference XRD data with Cambridge Structural Database entries to confirm bond lengths/angles .
- Contradiction Resolution : When bioactivity data conflicts (e.g., in vitro vs. in vivo), conduct metabolite profiling (LC-HRMS) to identify degradation products or active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
